![molecular formula C9H7NO3 B1316237 5-(isocyanatomethyl)-2H-1,3-benzodioxole CAS No. 71217-46-4](/img/structure/B1316237.png)
5-(isocyanatomethyl)-2H-1,3-benzodioxole
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Overview
Description
Scientific Research Applications
Anticancer and Antibacterial Potential
5-(Isocyanatomethyl)-2H-1,3-benzodioxole derivatives have shown significant potential in anticancer and antibacterial applications. A study highlighted the eco-sustainable synthesis of 2-phenyl 1,3-benzodioxole derivatives, which demonstrated enhanced activity against cancer and bacterial cells, along with the capacity to bind to DNA. One derivative, compound 3c, exhibited greater anticancer and antibacterial potency than standard reference compounds like cisplatin and cinoxacin (Gupta, Rao, Bommaka, Raghavendra, & Aleti, 2016).
Optical Polymer Composite Materials
The compound 1,3-Bis(isocyanatomethyl)benzene, closely related to 5-(isocyanatomethyl)-2H-1,3-benzodioxole, is noted for its high-quality performance in optical polymer composite materials. It's recognized for its excellent yellowing resistance and weather resistance, finding applications in construction, automotive, and other industries. The synthesis optimization of this compound has been a focus due to its wide application potential (Dong Jianxun, Zheng, Li, Zhang, & Feng, 2018).
Fragrance Material
1,3-Benzodioxole derivatives are used in fragrance materials. A review focusing on 1,3-benzodioxole-5-propanol, α-methyl-, 5-acetate, a member of the fragrance structural group Aryl Alkyl Alcohol Simple Acid Esters (AAASAE), presented detailed toxicology and dermatology papers related to this fragrance ingredient (Mcginty, Letizia, & Api, 2012).
Antidepressant-like Effects
Another study on a similar compound, 5-(3(-)[((2S)-1,4-benzodioxan-2-ylmethyl)amino]propoxy)-1,3- benzodioxole (MKC-242), demonstrated an antidepressant-like effect in mice. This suggests potential applications in developing treatments for depression (Matsuda, Somboonthum, Suzuki, Asano, & Baba, 1995).
Insecticidal Activity
Benzodioxole derivatives, including those similar to 5-(isocyanatomethyl)-2H-1,3-benzodioxole, have shown promising insecticidal activities. These compounds were synthesized and tested for their effectiveness against common pests like the cutworm, offering potential in agricultural applications (Sawada, Yanai, Nakagawa, Tsukamoto, Yokoi, Yanagi, Toya, Sugizaki, Kato, Shirakura, Watanabe, Yajima, Kodama, & Masui, 2003).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that isocyanates, a group to which this compound belongs, often react with compounds containing active hydrogen atoms, such as water, alcohols, and amines . This suggests that the compound might interact with biological molecules containing these functional groups.
Mode of Action
Isocyanates, in general, are reactive molecules that can form covalent bonds with various biological molecules, potentially altering their structure and function . This interaction could lead to changes in cellular processes, although the specific effects would depend on the particular targets involved.
Biochemical Pathways
Given the reactivity of isocyanates, it’s plausible that this compound could interfere with multiple pathways, particularly those involving proteins or other molecules with active hydrogen atoms .
Pharmacokinetics
Isocyanates are generally known to be rapidly absorbed and distributed in the body, metabolized primarily in the liver, and excreted via the kidneys .
Result of Action
The reactivity of isocyanates suggests that this compound could potentially alter the structure and function of various biological molecules, leading to changes in cellular processes .
Action Environment
The action, efficacy, and stability of 5-(isocyanatomethyl)-2H-1,3-benzodioxole can be influenced by various environmental factors . For instance, the presence of moisture can lead to hydrolysis of isocyanates, potentially affecting their reactivity . Additionally, factors such as temperature, pH, and the presence of other chemicals can also impact the action of this compound .
properties
IUPAC Name |
5-(isocyanatomethyl)-1,3-benzodioxole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c11-5-10-4-7-1-2-8-9(3-7)13-6-12-8/h1-3H,4,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIUNOJGBBOBVDE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN=C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80579769 |
Source
|
Record name | 5-(Isocyanatomethyl)-2H-1,3-benzodioxole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80579769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(isocyanatomethyl)-2H-1,3-benzodioxole | |
CAS RN |
71217-46-4 |
Source
|
Record name | 5-(Isocyanatomethyl)-2H-1,3-benzodioxole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80579769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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